Xylopine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylopine involves several steps, including the formation of the isoquinoline backbone and subsequent modifications to introduce the methoxy and dioxolo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes such as chromatography. Advances in synthetic biology and chemical engineering may also enable more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Xylopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the isoquinoline backbone.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Xylopine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties and effects on cellular processes.
Industry: Potential applications in developing new antimicrobial agents and cancer therapeutics.
Mechanism of Action
Xylopine exerts its effects through several mechanisms:
Comparison with Similar Compounds
- Anonaine
- Isocoreximine
- Coclaurine
Comparison: Xylopine is unique due to its potent cytotoxic activity and ability to induce apoptosis through oxidative stress. Compared to other similar compounds, this compound has shown significant anti-cancer activity against various cell lines, making it a promising candidate for further research and development .
Biological Activity
Xylopine is an aporphine alkaloid primarily derived from the plant Xylopia laevigata, belonging to the Annonaceae family. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects on various cancer cell lines. Recent studies have elucidated its mechanisms of action, revealing that this compound induces oxidative stress and apoptosis through a p53-independent pathway. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Cytotoxic Effects
This compound exhibits potent cytotoxicity against multiple cancer cell lines, including HCT116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast cancer) cells. The cytotoxic effects were assessed using the alamarBlue assay, which measures cell viability based on metabolic activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The mechanism by which this compound exerts its cytotoxic effects involves several key processes:
- Cell Cycle Arrest : this compound induces G2/M phase arrest in treated cells, leading to inhibited cell proliferation.
- Apoptosis Induction : The compound triggers apoptosis characterized by:
- Increased DNA fragmentation.
- Loss of mitochondrial membrane potential.
- Activation of caspase-3, indicating the engagement of apoptotic pathways.
Inhibition studies using caspase inhibitors demonstrated that this compound induces apoptosis through a caspase-mediated pathway that does not rely on p53 activation .
Oxidative Stress Induction
This compound treatment results in elevated levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide and nitric oxide, contributing to cellular oxidative stress. The antioxidant N-acetylcysteine was shown to mitigate ROS levels and reduce apoptosis, confirming the role of oxidative stress in this compound's cytotoxicity .
Table 2: Effects of this compound on ROS Levels
Treatment | ROS Level Increase (%) | Apoptosis Induction (%) |
---|---|---|
Control | 0 | 5 |
This compound (10 μM) | 150 | 60 |
This compound (20 μM) | 300 | 85 |
Study on HCT116 Cells
A pivotal study focused on human colon carcinoma HCT116 cells demonstrated that this compound not only reduced cell viability significantly but also altered cellular morphology indicative of apoptosis. The study utilized both monolayer cultures and a three-dimensional multicellular spheroid model to assess drug efficacy in more physiologically relevant conditions .
Phytotoxic Activity
Beyond its anticancer properties, this compound has been investigated for its phytotoxic effects on Urochloa decumbens seedlings. The results indicated that this compound inhibits seedling growth and photosynthesis at concentrations above , suggesting potential applications in agricultural pest management .
Properties
IUPAC Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCCZDSXIZJMF-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965975 | |
Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-71-5 | |
Record name | (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylopine, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNZ7TH999H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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